1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H6Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for reaction time, temperature control, and purification methods to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)propan-1-one: Similar in structure but with a propanone group instead of a cyclopropane ring.
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar but with only one chlorine atom on the pyridine ring.
Uniqueness
1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(8(11)13-7)9(5-12)3-4-9/h1-2H,3-4H2 |
InChI Key |
DKPSHSLWMIPOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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